molecular formula C12H19Cl2N3O B11806488 7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride

7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride

Cat. No.: B11806488
M. Wt: 292.20 g/mol
InChI Key: VRFRDAVUSGAXMZ-UHFFFAOYSA-N
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Description

7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride is a heterocyclic compound that features a piperazine ring fused with a furo[3,2-c]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to ensure high yields and purity, often achieved through optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation , and reducing agents like sodium cyanoborohydride for reductive amination . The conditions often involve specific solvents and temperatures to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reductive amination can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride is unique due to its specific fusion of a piperazine ring with a furo[3,2-c]pyridine structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19Cl2N3O

Molecular Weight

292.20 g/mol

IUPAC Name

7-methyl-4-piperazin-1-yl-2,3-dihydrofuro[3,2-c]pyridine;dihydrochloride

InChI

InChI=1S/C12H17N3O.2ClH/c1-9-8-14-12(10-2-7-16-11(9)10)15-5-3-13-4-6-15;;/h8,13H,2-7H2,1H3;2*1H

InChI Key

VRFRDAVUSGAXMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1OCC2)N3CCNCC3.Cl.Cl

Origin of Product

United States

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